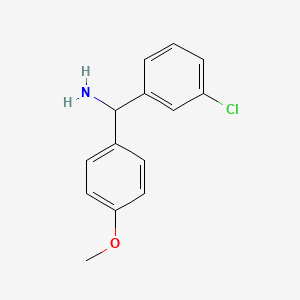
(3-Chlorophenyl)(4-methoxyphenyl)methanamine
説明
(3-Chlorophenyl)(4-methoxyphenyl)methanamine, also known as 3C-P, is a psychoactive substance that belongs to the phenethylamine class. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. 3C-P is structurally similar to other psychoactive substances such as mescaline and amphetamine. It has gained attention in recent years due to its potential therapeutic applications and its use as a research tool in neuroscience.
作用機序
The exact mechanism of action of (3-Chlorophenyl)(4-methoxyphenyl)methanamine is not fully understood, but it is believed to act as a partial agonist at serotonin and dopamine receptors. This results in increased neurotransmitter release and altered signaling pathways in the brain. (3-Chlorophenyl)(4-methoxyphenyl)methanamine has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception. It has also been shown to have moderate affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Chlorophenyl)(4-methoxyphenyl)methanamine are complex and depend on the dose and route of administration. In animal studies, (3-Chlorophenyl)(4-methoxyphenyl)methanamine has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behaviors. It has also been shown to produce changes in brain activity and neurotransmitter release. In humans, the effects of (3-Chlorophenyl)(4-methoxyphenyl)methanamine are not well documented, but anecdotal reports suggest that it produces psychedelic effects similar to other phenethylamines such as mescaline and 2C-B.
実験室実験の利点と制限
One advantage of using (3-Chlorophenyl)(4-methoxyphenyl)methanamine in lab experiments is its high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these receptors in the brain. Additionally, (3-Chlorophenyl)(4-methoxyphenyl)methanamine has a longer duration of action compared to other phenethylamines, which allows for longer experimental sessions. However, one limitation of using (3-Chlorophenyl)(4-methoxyphenyl)methanamine is its potential for toxicity, which may limit its use in certain experiments. Additionally, the synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanamine is challenging and requires expertise in organic chemistry, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on (3-Chlorophenyl)(4-methoxyphenyl)methanamine. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to elucidate the exact mechanism of action of (3-Chlorophenyl)(4-methoxyphenyl)methanamine and its effects on neurotransmitter release and signaling pathways in the brain. Finally, the development of new synthetic methods for (3-Chlorophenyl)(4-methoxyphenyl)methanamine may increase its availability for research purposes and facilitate further studies on its effects and potential applications.
科学的研究の応用
(3-Chlorophenyl)(4-methoxyphenyl)methanamine has been used as a research tool in neuroscience to study the structure and function of the central nervous system. It has been found to bind to serotonin and dopamine receptors, which are involved in the regulation of mood, cognition, and behavior. (3-Chlorophenyl)(4-methoxyphenyl)methanamine has also been used in studies investigating the role of the serotonergic system in the pathophysiology of psychiatric disorders such as depression and anxiety. Additionally, (3-Chlorophenyl)(4-methoxyphenyl)methanamine has been used in studies investigating the effects of psychoactive substances on the brain and behavior.
特性
IUPAC Name |
(3-chlorophenyl)-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXYQFXMPXWJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(4-methoxyphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





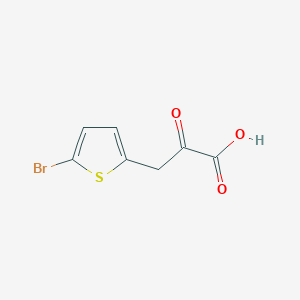
![2-bromo-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B3198993.png)
![2-{[Methyl(phenyl)amino]methyl}aniline](/img/structure/B3198994.png)
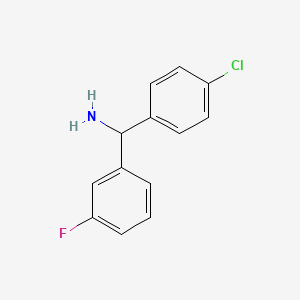
![2-({[(4-Chlorophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B3199012.png)
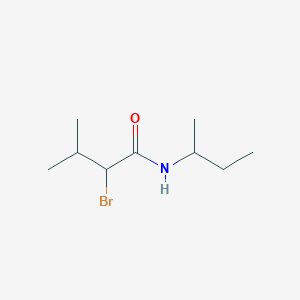
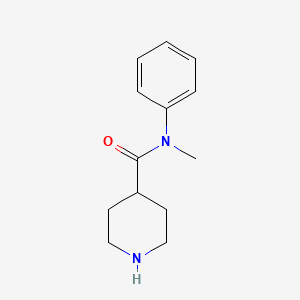
![4-[(Cyclopropylamino)methyl]-3-fluorobenzamide](/img/structure/B3199061.png)


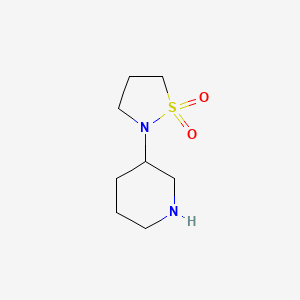
![2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199084.png)